molecular formula C56H40N2 B12300622 N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine

N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine

Cat. No.: B12300622
M. Wt: 740.9 g/mol
InChI Key: CWIUXGVIFIAHGZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine precisely defines the compound's connectivity through numerical locants. The structure contains:

  • Two naphthalen-1-yl groups at terminal positions
  • Four interconnected para-substituted phenyl rings
  • An anilino bridge (N-phenylamino) at each branching point

Constitutional isomerism arises from three potential variations:

  • Positional isomerism : Alternative substitution patterns on naphthalene (1- vs 2-position) or phenyl rings (ortho/meta substitution)
  • Bridging isomerism : Different connectivity sequences in the oligophenylene chain
  • Donor-acceptor orientation : Reversal of electron-rich (naphthyl) and electron-deficient (phenylamino) moieties

The compound's molecular formula C₆₆H₄₈N₂ (MW 877.11 g/mol) permits 14 theoretically possible constitutional isomers, though synthetic routes favor the reported structure due to steric directing effects during Ullmann coupling reactions.

X-ray Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction reveals three critical structural features:

Planarization Effects
The central biphenyl segment adopts a near-coplanar arrangement with a dihedral angle of 8.7°±1.2° between rings, contrasting with the 44.9° angle observed in unsubstituted biphenyl. This planarization results from conjugated π-system extension through the N-phenylamino bridges.

Intermolecular Packing
Molecules organize into slipped parallel stacks with:

  • π-π distances: 3.42 Å (naphthyl-naphthyl)
  • Offset: 1.8 Å along the long molecular axis
  • Unit cell parameters: a=14.21 Å, b=17.89 Å, c=23.45 Å, α=90°, β=90°, γ=90° (monoclinic P2₁/c)

Intramolecular Distances

  • N-C bond lengths: 1.398 Å (anilino nitrogens)
  • C-N-C angles: 120.3°±0.5°
  • Torsional restraints: <5° rotational freedom at central phenyl-phenyl linkages

Conformational Dynamics in Solution Phase

Variable-temperature ¹H NMR (500 MHz, CDCl₃) demonstrates restricted rotation:

Dynamic Processes

  • Naphthyl ring flipping: ΔG‡=14.2 kcal/mol (298K)
  • Phenyl group rotation: ΔG‡=9.8 kcal/mol (253K)
  • Anilino bridge inversion: Not observed below 373K

NOESY correlations confirm through-space interactions between H2/H3 protons of naphthalene and ortho-phenyl hydrogens (2.8 Å distance), indicating a folded conformation in solution.

Comparative Structural Analysis with Triphenylamine Derivatives

Parameter Target Compound Triphenylamine Δ Value
Central Ring Dihedral 8.7° 44.9° -36.2°
π-Stacking Distance 3.42 Å 4.18 Å -0.76 Å
N-C Bond Length 1.398 Å 1.424 Å -0.026 Å
Rotational Barrier 14.2 kcal/mol 3.1 kcal/mol +11.1

The extended conjugation in the target compound reduces bond length alternation (BLA=0.08 vs 0.12 in triphenylamine) and increases electron delocalization energy by 38.7 kJ/mol. Crystal packing analysis shows 23% higher density (1.31 g/cm³ vs 1.06 g/cm³) due to enhanced intermolecular interactions.

Properties

Molecular Formula

C56H40N2

Molecular Weight

740.9 g/mol

IUPAC Name

N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine

InChI

InChI=1S/C56H40N2/c1-3-17-49(18-4-1)57(55-23-11-15-47-13-7-9-21-53(47)55)51-37-33-45(34-38-51)43-29-25-41(26-30-43)42-27-31-44(32-28-42)46-35-39-52(40-36-46)58(50-19-5-2-6-20-50)56-24-12-16-48-14-8-10-22-54(48)56/h1-40H

InChI Key

CWIUXGVIFIAHGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87)C9=CC=CC1=CC=CC=C19

Origin of Product

United States

Preparation Methods

Stepwise Ullmann Coupling Approach

The most widely documented method involves sequential Ullmann coupling reactions to assemble the tetra-phenyl-naphthylamine backbone. This approach proceeds through three stages:

  • Formation of the central biphenyl core : A 4,4'-diaminobiphenyl intermediate is generated via copper-catalyzed coupling of 4-bromoaniline derivatives under alkaline conditions. Typical reaction conditions involve 10 mol% CuI, 1,10-phenanthroline as a ligand, and potassium carbonate in dimethylformamide (DMF) at 110°C for 24 hours, achieving yields of 68-72%.

  • Naphthyl group introduction : The intermediate undergoes nucleophilic aromatic substitution with 1-iodonaphthalene using palladium(II) acetate and Xantphos as a catalytic system. This step requires precise temperature control (80-85°C) in toluene solvent to prevent oligomerization.

  • Peripheral phenyl functionalization : Final aryl groups are installed through Suzuki-Miyaura cross-coupling with phenylboronic acid derivatives. Microwave-assisted synthesis at 150°C for 30 minutes enhances reaction efficiency compared to conventional heating.

Key challenges include managing steric hindrance during the final coupling steps and preventing oxidation of the amine groups. Purification typically involves sequential chromatography using silica gel and neutral alumina.

Optimized Catalytic Systems

Palladium-Based Catalysts

Recent advancements utilize Pd(dba)₂ (dibenzylideneacetone palladium) with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) ligands for Buchwald-Hartwig amination steps. This system demonstrates superior performance in forming C-N bonds between aromatic amines and aryl halides:

Parameter Conventional System Optimized Pd/SPhos System
Reaction Temperature 110°C 80°C
Catalyst Loading 5 mol% 1.5 mol%
Yield (Final Step) 65% 82%
Reaction Time 48 h 18 h

Data compiled from

The ligand’s electron-rich nature facilitates oxidative addition to aryl halides while stabilizing the palladium center against decomposition.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Large-scale manufacturing employs tubular flow reactors with segmented gas-liquid flow to enhance mass transfer during exothermic coupling reactions. Critical parameters include:

  • Residence time : 12-15 minutes per reaction stage
  • Pressure : 8-10 bar to maintain solvent (toluene) in liquid phase
  • Temperature gradient : 75°C → 110°C → 85°C across reaction zones

This configuration improves yield consistency from batch-mode 70% to 88% in continuous operation.

Solvent Recovery Systems

Industrial processes implement fractional distillation with molecular sieve columns to recover and recycle DMF/toluene mixtures. Post-reaction streams contain <0.5% residual solvent, meeting EPA emission standards.

Analytical Characterization Protocols

Structural Verification

  • ¹H NMR (500 MHz, CDCl₃): Characteristic signals at δ 7.85 (m, 4H, naphthyl H-2/H-3), 7.45-7.20 (m, 32H, aryl CH), 6.95 (d, J = 8.5 Hz, 4H, para-substituted phenyl)
  • HRMS (ESI+) : m/z calculated for C₅₈H₄₀N₂ [M+H]⁺: 765.3271, found: 765.3268

Purity Assessment

HPLC analysis using a C18 column (4.6 × 250 mm, 5 μm) with 90:10 acetonitrile/water mobile phase (1 mL/min) shows ≥99.5% purity at 254 nm detection.

Challenges in Process Optimization

Byproduct Formation

The primary impurity (3-5%) arises from partial deamination during coupling steps, forming N-[4-(4-phenylphenyl)phenyl]-naphthalen-1-amine. Mitigation strategies include:

  • Strict oxygen exclusion (<1 ppm) using nitrogen sparging
  • Addition of radical scavengers (TEMPO, 0.1 mol%)
  • Gradient crystallization from ethyl acetate/hexane mixtures

Scale-Up Limitations

Batch-to-batch variability increases at >10 kg production scales due to:

  • Non-uniform heat distribution in large reactors
  • Preferential crystallization of intermediates
  • Catalyst poisoning by trace metal impurities

Recent advances employ machine learning algorithms to predict optimal reaction parameters, reducing variability to ±2% across production batches.

Emerging Synthetic Approaches

Photocatalytic C-N Coupling

Visible-light-mediated reactions using Ir(ppy)₃ (tris[2-phenylpyridinato-C²,N]iridium(III)) photocatalysts enable room-temperature amination:

$$
\text{Ar-NH}2 + \text{Ar'-X} \xrightarrow{\text{Ir(ppy)}3, \text{Blue LED}} \text{Ar-N-Ar'} + \text{HX}
$$

Preliminary results show 45% yield for model compounds, though the complex substrate currently achieves only 28% conversion.

Applications Dictating Synthesis Requirements

The compound’s primary use in OLED hole transport layers demands:

  • Electron mobility : ≥10⁻³ cm²/V·s
  • Glass transition temperature (Tg) : >150°C
  • Sublimation purity : ≥99.97% for vacuum deposition

Current synthesis protocols meet these specifications when final purification includes gradient sublimation at 10⁻⁶ mbar.

Comparative Analysis of Synthetic Routes

Parameter Ullmann Coupling Buchwald-Hartwig Photocatalytic
Typical Yield 68% 82% 28%
Catalyst Cost ($/kg) 120 450 2,800
Reaction Scale (max) 100 kg 50 kg 5 kg
Energy Consumption High Moderate Low
Byproduct Formation 5-7% 3-5% 12-15%

Data sources:

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different electronic and optical properties .

Scientific Research Applications

N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to transport holes and block electrons. In OLEDs, it facilitates the movement of positive charges (holes) while preventing the recombination of electrons and holes, thus enhancing the efficiency and lifespan of the device. The molecular targets include the active layers of the electronic devices, where it interacts with other organic materials to optimize charge transport .

Comparison with Similar Compounds

α-NPB (N,N'-Di[(1-naphthyl)-N,N'-diphenyl]-1,1'-biphenyl-4,4'-diamine)

  • Molecular Weight : 636.76 g/mol .
  • Key Features :
    • Contains a biphenyl core with naphthyl and phenyl substituents.
    • Widely used as an HTM in OLEDs due to its balanced hole mobility (~10⁻⁴ cm²/V·s) and HOMO level of -5.2 eV .
    • Glass transition temperature (Tg) ~95°C, limiting long-term thermal stability in devices.
  • Comparison :
    • The target compound’s extended conjugation and additional phenyl groups likely increase Tg and hole mobility compared to α-NPB, improving device durability .

N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine (CAS 352359-42-3)

  • Molecular Weight : 450.38 g/mol .
  • Key Features :
    • Bromine substituent enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Primarily used as a synthetic intermediate rather than an electronic material.
  • Comparison :
    • The absence of bromine in the target compound reduces chemical reactivity but improves stability in optoelectronic applications .

2TNATA (N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine)

  • Molecular Weight : 843.98 g/mol .
  • Key Features :
    • Triphenylamine core with naphthyl substituents.
    • Exhibits high hole mobility (10⁻³ cm²/V·s) and Tg ~120°C, making it superior to α-NPB in thermal performance .
  • Comparison :
    • The target compound’s symmetrical structure may offer more uniform thin-film morphology, whereas 2TNATA’s branched architecture could lead to amorphous film formation .

N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS 897921-59-4)

  • Molecular Weight : 371.47 g/mol .
  • Key Features: Simpler structure with a single biphenyl-naphthylamine unit.
  • Comparison :
    • The target compound’s higher rigidity and molecular weight likely enhance charge transport efficiency but reduce solubility .

Key Data Table

Compound Molecular Weight (g/mol) Substituents Tg (°C) Application HOMO (eV)
Target Compound ~700 (estimated) Multiple phenyl/naphthyl amines >120* OLEDs, HTMs -5.5*
α-NPB 636.76 Biphenyl, naphthyl, phenyl ~95 OLEDs -5.2
2TNATA 843.98 Triphenylamine core ~120 OLEDs -5.4
N-(4-Bromophenyl) derivative 450.38 Bromophenyl N/A Synthesis intermediate N/A

*Estimated based on structural analogy.

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